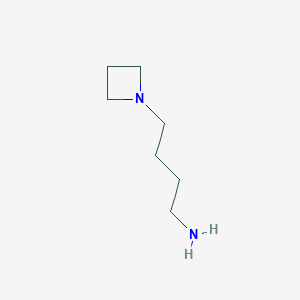

4-(Azetidin-1-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDVJOLZCCPLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315009 | |

| Record name | 1-Azetidinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256276-42-2 | |

| Record name | 1-Azetidinebutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256276-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Azetidin 1 Yl Butan 1 Amine

Retrosynthetic Analysis of the 4-(Azetidin-1-yl)butan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.netbhavanscollegedakor.org For this compound, the primary disconnection strategy involves severing the C-N bond between the azetidine (B1206935) ring and the butylamine (B146782) chain. This leads to two key synthons: an azetidine synthon and a 4-aminobutyl synthon.

This disconnection suggests a synthetic route wherein azetidine, or a suitable precursor, is reacted with a four-carbon chain already containing an amino group, or a group that can be converted to an amine. The most logical bond to disconnect is the one between the azetidine nitrogen and the butyl chain, as this corresponds to well-established C-N bond-forming reactions. lkouniv.ac.in

Precursor Chemistry and Starting Material Selection

The successful synthesis of this compound is highly dependent on the strategic preparation of its core components: the azetidine ring and the butylamine backbone.

Synthesis of Azetidine Precursors

The synthesis of the azetidine ring is a notable challenge in organic chemistry due to the inherent ring strain of the four-membered heterocycle. rsc.orgrsc.org A variety of methods have been developed to construct this motif. pageplace.demagtech.com.cn Common strategies include intramolecular cyclization reactions, cycloadditions, and ring expansions. rsc.orgnih.gov

Intramolecular nucleophilic substitution is a frequently employed method, where a γ-amino alcohol is converted into a γ-haloamine, which then undergoes cyclization. nih.gov Protecting groups are often necessary for the nitrogen atom to prevent undesired side reactions during the synthesis. acs.org

| Method | Description | Starting Materials |

| Intramolecular Cyclization | A γ-amino alcohol is converted to a γ-haloamine, which then cyclizes. nih.gov | γ-amino alcohols |

| [2+2] Cycloaddition | Aza-Paterno-Büchi reaction of imines with alkenes. rsc.org | Imines, Alkenes |

| Ring Expansion | Ring expansion of aziridines. pageplace.de | Aziridines |

| C-H Amination | Palladium-catalyzed intramolecular C-H amination. rsc.org | Acyclic amines |

This table outlines common synthetic strategies for the formation of the azetidine ring.

Preparation of Butylamine Backbone Components

The butylamine portion of the target molecule can be derived from several readily available starting materials. A key precursor is 4-amino-1-butanol (B41920), which can be synthesized through various routes, including the reduction of succinonitrile (B93025) or the Gabriel synthesis with 4-chlorobutanol. nih.govchemicalbook.com

Once 4-amino-1-butanol is obtained, the hydroxyl group can be converted into a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate), to facilitate reaction with the azetidine precursor. For instance, treatment of N-protected 4-amino-1-butanol with hydrobromic acid or a brominating agent like phosphorus tribromide can yield the corresponding N-protected 4-bromobutan-1-amine. synthonix.comoakwoodchemical.comchemscene.comnih.gov It is often necessary to protect the amine functionality to prevent self-cyclization into pyrrolidine.

| Precursor | Synthetic Route | Key Reagents |

| 4-Bromobutan-1-amine | From 4-amino-1-butanol | HBr, PBr₃ |

| N-Boc-4-bromobutan-1-amine | Protection of 4-aminobutanol, then bromination | Boc₂O, HBr |

| 4-Azidobutan-1-ol | From 4-chlorobutanol | NaN₃ |

This table shows potential precursors for the butylamine backbone and their synthetic origins.

Direct Amination and Alkylation Approaches for C-N Bond Formation

The formation of the crucial C-N bond between the azetidine ring and the butylamine chain can be achieved through several direct methods, primarily involving nucleophilic substitution or coupling reactions.

Nucleophilic Substitution Strategies

A straightforward approach to forming the target molecule is the nucleophilic substitution reaction between azetidine and a functionalized butane (B89635) chain. In this strategy, azetidine acts as the nucleophile, attacking an electrophilic carbon on the butyl chain which bears a leaving group. masterorganicchemistry.comsavemyexams.comyoutube.com

For this to be successful, the butylamine precursor must have a good leaving group at the 1-position (e.g., Br, I, OTs) and a protected amine at the 4-position. A common precursor for this reaction is an N-protected 4-halobutan-1-amine. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

| Reactants | Conditions | Product |

| Azetidine, N-Boc-4-bromobutylamine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Boc-4-(azetidin-1-yl)butan-1-amine |

| Azetidine, 4-chlorobutanenitrile | Heat | 4-(Azetidin-1-yl)butanenitrile |

This table illustrates examples of nucleophilic substitution for the synthesis of the this compound scaffold.

Coupling Reactions Involving Azetidines and Butyl Chains

Modern cross-coupling reactions offer powerful alternatives for the formation of the C-N bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between amines and aryl or alkyl halides. digitellinc.comwikipedia.orgacsgcipr.orgsnnu.edu.cnnih.gov In the context of synthesizing this compound, this could involve the coupling of azetidine with a protected 4-halobutan-1-amine.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, can also be employed. acs.orgthe-innovation.orgnih.govnih.gov These reactions typically require a copper catalyst and a suitable ligand to facilitate the coupling of an amine with an alkyl halide.

| Coupling Reaction | Catalyst/Ligand System | Reactants |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand | Azetidine, N-protected 4-halobutylamine |

| Ullmann-type Coupling | Cu catalyst, ligand (e.g., diamine) | Azetidine, N-protected 4-halobutylamine |

This table summarizes coupling reactions applicable to the formation of the C-N bond in this compound.

Reductive Amination Pathways for Amine Installation

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds, representing a cornerstone in the synthesis of amines. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comjocpr.com In the context of synthesizing this compound, this strategy is applied to introduce the primary amine group at the terminus of the butyl chain. The direct alkylation of amines is often difficult to control and can lead to multiple alkylations, a problem that reductive amination effectively avoids. masterorganicchemistry.com

Imine and Enamine Intermediates

The initial step in reductive amination is the condensation of a carbonyl compound with an amine to form a C=N double bond. When a primary amine reacts with an aldehyde or ketone, the intermediate is an imine. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. For the synthesis of the target molecule, a suitable precursor such as 4-azetidin-1-ylbutanal would react with ammonia (B1221849) to form the corresponding imine.

Once formed, the imine is the substrate for the reduction step. The controlled, single formation of the imine prevents the over-alkylation issues common with other methods. masterorganicchemistry.com The stability and reactivity of the imine can be influenced by various factors, including the steric and electronic properties of the substituents on both the carbonyl and amine precursors.

Catalytic Hydrogenation and Hydride Reduction Methods

The reduction of the imine intermediate to the final amine can be accomplished through several methods, primarily catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. youtube.comnih.gov Catalytic hydrogenation is considered a "green" method as it often results in high atom economy and avoids the use of stoichiometric metal hydride reagents. jocpr.com The reaction is typically carried out under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity. organic-chemistry.org For instance, atomically dispersed palladium catalysts have been shown to precisely control product selectivity in nitrile hydrogenations, a related transformation. nih.gov

Hydride Reduction: A variety of hydride-based reducing agents are effective for converting imines to amines. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbon of the imine. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent, though more specialized reagents are often preferred for their selectivity. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are less reactive towards aldehydes and ketones than they are towards the protonated imine (iminium ion), allowing the entire reductive amination process to be performed in a single pot. masterorganicchemistry.comorganic-chemistry.org This selectivity minimizes side reactions where the starting carbonyl compound is reduced to an alcohol. masterorganicchemistry.com

The table below summarizes common hydride reducing agents used in reductive amination.

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, inexpensive, can reduce starting carbonyls. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Safer alternative to NaBH₃CN, also highly selective for imines/iminium ions. masterorganicchemistry.comyoutube.com |

Ring-Opening and Ring-Closing Reactions for Scaffold Assembly

The construction of the core azetidine ring is a critical aspect of the synthesis. Azetidines are four-membered nitrogen-containing heterocycles whose synthesis is driven by overcoming significant ring strain (approx. 25.4 kcal/mol). rsc.org

Strategies for assembling the azetidine scaffold often rely on intramolecular cyclization, which involves a ring-closing reaction. A common approach is the intramolecular Sₙ2 reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (e.g., halogen, mesylate) to form the four-membered ring. frontiersin.org For example, a precursor like N-(4-halobutyl)amine could undergo base-induced cyclization.

An alternative and powerful method involves the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been used as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines in high yields. frontiersin.org This method offers a pathway to construct the azetidine ring with an adjacent functional group, which can be a useful handle for further modifications. frontiersin.org

Ring-opening reactions can also be strategically employed. A relay catalysis strategy using a Lewis acid and (hypo)iodite enables a [3 + 1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. thieme-connect.comorganic-chemistry.org This process involves the nucleophilic ring-opening of the cyclopropane followed by a C-N bond formation to close the azetidine ring. thieme-connect.comorganic-chemistry.org Similarly, strain-release homologation of azabicyclo[1.1.0]butanes provides a modular route to construct substituted azetidines. rsc.org

Multi-Step Synthesis Optimization and Yield Enhancement

Telescoped or continuous flow synthesis is an increasingly important approach for optimization. whiterose.ac.uk In a telescoped process, multiple reaction steps are run sequentially without isolating the intermediate products. This minimizes waste, reduces manual handling of potentially hazardous materials, and can significantly shorten production times. whiterose.ac.uknih.gov

The optimization of individual and telescoped reactions can be accelerated using automated systems. semanticscholar.org Autonomous self-optimizing flow reactors, which integrate real-time process analytical technology (PAT) like HPLC or NMR spectroscopy with optimization algorithms (e.g., Bayesian optimization), can rapidly identify the ideal reaction conditions (temperature, pressure, flow rate, stoichiometry) to maximize yield and purity. whiterose.ac.uksemanticscholar.org This data-rich approach enhances process understanding and control, leading to more robust and efficient multi-step syntheses. nih.gov For example, a two-step process involving a heterogeneously catalyzed hydrogenation followed by an amidation was successfully optimized using an automated flow platform, demonstrating the power of this technique. whiterose.ac.uk

Novel Synthetic Methodologies for Azetidinyl Butylamines

Recent advances in synthetic organic chemistry have introduced novel methods for the construction of azetidine rings, which are applicable to the synthesis of azetidinyl butylamines and their derivatives. uno.edu

One innovative strategy is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This reaction forges the azetidine ring through the reductive elimination at an alkyl–Pd(IV) intermediate, showing excellent functional group tolerance. rsc.org Another approach involves a visible-light-mediated aza Paternò–Büchi reaction, which has been used for the scalable synthesis of densely functionalized azetidines. researchgate.net

Photocatalysis has also enabled new routes, such as the copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides. Under visible light irradiation, a range of ynamides can be smoothly cyclized to the corresponding azetidines with high regioselectivity. nih.gov Furthermore, rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones presents an expedient pathway to synthesize functionalized 2-vinyl azetidines, which can be further elaborated. researchgate.net These modern methods provide access to novel azetidine substitution patterns that may be difficult to achieve through traditional routes. researchgate.netnih.gov

Lack of Specific Research Data on the Derivatization of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the derivatization and structural modification of the chemical compound This compound (CAS No. 1256276-42-2). The initial request for an article structured around a detailed outline of its functionalization and modification cannot be fulfilled with the required scientific accuracy and detail due to the absence of specific experimental data, reaction conditions, and detailed research findings for this particular molecule.

The search for derivatization reactions such as amidation, sulfonamidation, urea (B33335) and thiourea (B124793) formation, alkylation, and acylation at the primary amine moiety, as well as modifications of the azetidine ring system through substituent introduction, N-oxide formation, or quaternization, did not yield specific examples or data tables directly related to this compound.

While general methodologies for the synthesis and functionalization of azetidine-containing compounds and the reactions of primary amines are well-documented, applying this general knowledge to this compound without specific literature support would be speculative and would not meet the required standard of a "thorough, informative, and scientifically accurate" article focused solely on this compound.

Therefore, the generation of the requested article with the specified outline and content inclusions, such as detailed research findings and data tables, is not possible at this time. Further experimental research on this compound is required for such an article to be written.

Derivatization and Structural Modification of 4 Azetidin 1 Yl Butan 1 Amine

Diversification of the Butyl Chain

The four-carbon butyl chain of 4-(azetidin-1-yl)butan-1-amine serves as a key linker between the azetidine (B1206935) ring and the primary amine, and its modification is a critical aspect of the derivatization of the parent molecule. Diversification of this chain can significantly influence the compound's physicochemical properties, such as lipophilicity, polarity, and conformational flexibility. These modifications can, in turn, affect the molecule's biological activity by altering its binding affinity and selectivity for specific targets. Strategies for diversifying the butyl chain range from introducing stereocenters to altering its length.

Introduction of Chirality and Stereochemical Control

The introduction of chirality into the butyl chain of this compound can lead to stereoisomers with distinct pharmacological profiles. Stereochemical control in the synthesis of these chiral derivatives is crucial for elucidating structure-activity relationships (SAR) and identifying the most potent and selective enantiomer.

One common strategy to introduce a chiral center is through the asymmetric reduction of a ketone precursor. For instance, a ketone at the 2- or 3-position of the butyl chain can be reduced using chiral reducing agents such as those derived from boranes (e.g., (-)-DIP-Chloride) or chiral catalysts (e.g., Noyori's ruthenium-based catalysts). This approach can yield enantiomerically enriched secondary alcohols, which can then be further functionalized or used as is.

Another approach involves the use of chiral pool synthesis, starting from readily available chiral building blocks. For example, a chiral amino acid or hydroxy acid can be used as a starting material to construct the butyl chain with a predefined stereocenter. The stereochemistry of the final product is thus controlled by the chirality of the starting material.

The stereoselective alkylation of a prochiral precursor is also a viable method. This can be achieved by using a chiral auxiliary attached to the precursor, which directs the approach of the alkylating agent to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product.

Table 1: Strategies for Introducing Chirality into the Butyl Chain

| Strategy | Description | Key Reagents/Methods |

| Asymmetric Reduction | Reduction of a ketone precursor using chiral reagents or catalysts to produce a chiral alcohol. | (-)-DIP-Chloride, Noyori catalysts (e.g., Ru-BINAP), CBS reagents. |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules as starting materials to build the desired chiral chain. | Chiral amino acids, hydroxy acids, or other natural products. |

| Chiral Auxiliary-Mediated Alkylation | Use of a removable chiral group to direct the stereoselective alkylation of a prochiral substrate. | Evans auxiliaries, Samp/Ramp hydrazones. |

Chain Extension and Shortening Strategies

Modifying the length of the butyl chain in this compound can provide valuable insights into the optimal distance between the azetidine ring and the terminal amine for biological activity. Both chain extension (homologation) and chain shortening (degradation) strategies can be employed.

Chain Extension (Homologation):

One common method for extending the alkyl chain by one carbon is the Arndt-Eistert homologation. This involves the conversion of a carboxylic acid precursor to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the homologated carboxylic acid, ester, or amide, respectively.

Another approach is through Wittig-type reactions. A suitable aldehyde or ketone precursor can be reacted with a phosphonium (B103445) ylide containing an additional carbon atom to form an alkene, which can then be reduced to the extended alkyl chain.

Nitrile chemistry also offers a pathway for chain extension. An alkyl halide can undergo nucleophilic substitution with a cyanide salt to introduce a nitrile group, which can then be reduced to a primary amine, effectively adding a methylene (B1212753) group and an amine.

Chain Shortening (Degradation):

The Hofmann and Curtius rearrangements are classical methods for shortening a carboxylic acid chain by one carbon. In the Hofmann rearrangement, an amide is treated with bromine and a base to yield a primary amine with one less carbon atom. The Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate, which can then be hydrolyzed to a primary amine.

Oxidative degradation methods can also be employed. For example, the Baeyer-Villiger oxidation of a ketone can insert an oxygen atom adjacent to the carbonyl group, forming an ester. Subsequent hydrolysis and further functional group manipulations can lead to a shortened chain.

Table 2: Chain Modification Strategies for the Butyl Group

| Strategy | Type | Description | Key Reactions |

| Arndt-Eistert Synthesis | Extension | One-carbon homologation of a carboxylic acid. | Wolff rearrangement of a diazoketone. |

| Wittig Reaction | Extension | Carbon-carbon bond formation to extend the chain. | Reaction of an aldehyde/ketone with a phosphonium ylide. |

| Nitrile Homologation | Extension | Introduction of a cyano group followed by reduction. | Nucleophilic substitution with cyanide, followed by reduction. |

| Hofmann Rearrangement | Shortening | Degradation of an amide to an amine with one less carbon. | Reaction of an amide with bromine and base. |

| Curtius Rearrangement | Shortening | Degradation of a carboxylic acid via an acyl azide. | Thermal rearrangement of an acyl azide. |

Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound allows for a systematic exploration of the chemical space around the parent molecule. nih.gov Analogs typically involve modifications to the azetidine ring or the terminal amine, while homologs involve changes in the length of the linking alkyl chain.

Analogs with Modified Azetidine Rings:

The azetidine ring can be substituted at the 2-, 3-, or 4-positions to introduce various functional groups. For example, the synthesis of 3-substituted azetidine derivatives can be achieved through aza-Michael addition reactions. nih.gov This allows for the introduction of hydroxyl, amino, or alkyl groups, which can alter the polarity and steric profile of the molecule. The synthesis of spirocyclic azetidines has also been reported, offering a way to introduce conformational rigidity. rsc.org

Analogs with Modified Terminal Amine:

The primary amine of this compound can be readily derivatized to form secondary or tertiary amines, amides, sulfonamides, or ureas. Reductive amination with aldehydes or ketones is a common method for synthesizing secondary and tertiary amines. Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides.

Homologs with Varying Chain Lengths:

As discussed in the previous section, various synthetic strategies can be employed to synthesize homologs with shorter (e.g., propyl, ethyl) or longer (e.g., pentyl, hexyl) alkyl chains connecting the azetidine ring and the terminal amine. These homologs are crucial for determining the optimal spacer length for biological activity.

Table 3: Examples of Analogs and Homologs

| Compound Type | Modification | Potential Synthetic Route |

| Analog | 3-Hydroxyazetidine moiety | Aza-Michael addition to an α,β-unsaturated ester followed by reduction. nih.gov |

| Analog | N-Methyl terminal amine | Reductive amination of the primary amine with formaldehyde. |

| Analog | Acetamide derivative | Acylation of the primary amine with acetyl chloride. |

| Homolog | 3-(Azetidin-1-yl)propan-1-amine | Chain shortening of a suitable precursor (e.g., via Hofmann rearrangement). |

| Homolog | 5-(Azetidin-1-yl)pentan-1-amine | Chain extension of a suitable precursor (e.g., via Arndt-Eistert synthesis). |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which can be screened for biological activity to identify lead compounds. nih.gov This approach is particularly well-suited for the exploration of the chemical space around this compound.

A common strategy in combinatorial synthesis is solid-phase synthesis, where the starting material is attached to a solid support (e.g., a resin bead). This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as excess reagents and byproducts can be washed away.

For the generation of a library based on the this compound scaffold, a "split-and-pool" strategy can be employed. In this approach, the solid support is divided into several portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

The library design can incorporate diversity at multiple positions of the this compound scaffold. For example:

Azetidine Ring: A variety of substituted azetidine building blocks can be used as the starting point.

Butyl Chain: Different chain lengths and the introduction of substituents or stereocenters can be incorporated.

Terminal Amine: The primary amine can be acylated, alkylated, or otherwise modified with a diverse set of reagents.

The synthesis of a 1976-membered library of spirocyclic azetidines on solid-phase has been described, demonstrating the feasibility of applying combinatorial approaches to azetidine-containing scaffolds. nih.gov

Table 4: Combinatorial Library Design Based on this compound

| Point of Diversity | Building Blocks/Reagents | Potential Modifications |

| Azetidine Ring | Substituted azetidine precursors | Introduction of alkyl, aryl, hydroxyl, or amino groups on the ring. |

| Alkyl Chain | Varied length dihaloalkanes or amino acids | Homologs with different chain lengths; introduction of substituents. |

| Terminal Amine | Carboxylic acids, sulfonyl chlorides, isocyanates | Amides, sulfonamides, ureas with diverse R-groups. |

The application of encoded library technology (ELT) is another powerful combinatorial approach. In ELT, each compound in the library is tagged with a unique DNA barcode that encodes its chemical structure. This allows for the screening of massive libraries in a single experiment, with active compounds identified by sequencing their DNA tags. This technology could be applied to generate and screen vast libraries of this compound derivatives to accelerate the discovery of new bioactive molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Azetidin 1 Yl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atomic framework of a molecule.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structure of 4-(Azetidin-1-yl)butan-1-amine. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) in the spectrum, the position of which (chemical shift, δ) is indicative of its electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the 16 protons in the molecule. The integration of these signals would correspond to the number of protons in each environment. The primary amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be variable and solvent-dependent. The protons of the butyl chain and the azetidine (B1206935) ring would appear as multiplets due to spin-spin coupling with adjacent protons. Protons closer to the electron-withdrawing nitrogen atoms are expected to be deshielded and resonate at a higher chemical shift (further downfield).

¹³C NMR Spectroscopy: Due to molecular symmetry, the seven carbon atoms of this compound are chemically distinct, and thus a total of six signals are expected in the ¹³C NMR spectrum (the two carbons adjacent to the nitrogen in the azetidine ring are equivalent). The carbons directly bonded to nitrogen atoms (C1, C4, and the two equivalent carbons in the azetidine ring) will appear further downfield compared to the other aliphatic carbons.

The following tables outline the predicted chemical shifts for this compound, based on established ranges for similar functional groups and structural motifs.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (-CH₂-NH₂) | 2.6 - 2.8 | Triplet (t) |

| H-2 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) |

| H-3 (-CH₂-) | 1.5 - 1.7 | Multiplet (m) |

| H-4 (-CH₂-Azetidine) | 2.4 - 2.6 | Triplet (t) |

| Azetidine CH₂ (x2) | 3.1 - 3.3 | Triplet (t) |

| Azetidine CH₂ (middle) | 1.9 - 2.1 | Quintet (p) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂-NH₂) | 40 - 45 |

| C-2 (-CH₂-) | 28 - 32 |

| C-3 (-CH₂-) | 25 - 29 |

| C-4 (-CH₂-Azetidine) | 55 - 60 |

| Azetidine CH₂ (x2) | 50 - 55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to piece together the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (H-1 with H-2, H-2 with H-3, H-3 with H-4) and within the azetidine ring. This is crucial for confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of each carbon atom by linking it to its known proton signal. For instance, the proton signal predicted at δ 2.6-2.8 ppm would show a cross-peak with the carbon signal at δ 40-45 ppm, confirming the identity of the C-1 carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly powerful for connecting different parts of the molecule. For example, HMBC would show a correlation between the H-4 protons on the butyl chain and the carbons of the azetidine ring, and between the H-3 protons and the C-1 carbon, thus confirming the link between the butyl chain and the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY can provide information about its preferred conformation in solution.

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (formula C₇H₁₆N₂), the exact mass can be calculated. HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This serves as a definitive confirmation of the compound's identity, distinguishing it from any other isomers or compounds with the same nominal mass.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₇H₁₆N₂ + H]⁺ | 129.1386 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, several key fragmentation pathways are predictable:

α-Cleavage at the primary amine: Loss of a propyl-azetidine radical from the parent ion would lead to the formation of a [CH₂=NH₂]⁺ ion at m/z 30. This is often a dominant peak for primary amines. libretexts.org

Cleavage of the azetidine ring: The strained four-membered ring can undergo ring-opening or fragmentation.

Cleavage within the butyl chain: Fragmentation can occur along the butyl chain, leading to a series of fragment ions.

Predicted Key Fragments in MS/MS

| m/z | Possible Fragment Structure/Origin |

|---|---|

| 129 | [M+H]⁺: Protonated molecular ion |

| 84 | Loss of the aminobutyl side chain |

| 72 | Cleavage between C3-C4, forming [Azetidine-CH₂-CH₂]⁺ |

| 57 | Azetidinium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural modes of vibration. The primary amine group (-NH₂) is expected to show characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. researchgate.net Other expected absorptions include C-H stretching from the aliphatic chain (around 2850-2960 cm⁻¹), N-H bending (scissoring) vibration near 1600 cm⁻¹, and C-N stretching vibrations in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-N and N-H bonds can be observed, the aliphatic C-C and C-H bonds often provide strong signals in Raman spectra, which can be useful for characterizing the hydrocarbon backbone of the molecule.

Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis of "this compound," enabling its separation from starting materials, by-products, and degradants, thereby allowing for accurate purity determination. The choice of chromatographic technique is dictated by the compound's physicochemical properties, particularly its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Given the polar nature of "this compound," stemming from its primary amine and tertiary amine functionalities, several HPLC modes can be successfully employed.

Reversed-Phase (RP-HPLC): While standard reversed-phase chromatography using nonpolar stationary phases (e.g., C18) can be challenging for highly polar compounds due to poor retention, modifications can make it a viable option. acs.orgteledyneisco.com The use of ion-pairing agents is a common strategy to enhance the retention of polar, ionizable analytes like amines. acs.orgchromforum.org An anionic ion-pairing agent, such as a long-chain alkyl sulfonate, can be added to the mobile phase to form a neutral ion pair with the protonated amine, which is then retained on the C18 column. chromforum.org Alternatively, derivatization of the primary amine with a chromophoric reagent can increase its hydrophobicity and facilitate detection. researchgate.netchromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for highly polar compounds. nih.govchromatographyonline.comnih.govchromatographytoday.com This technique utilizes a polar stationary phase (e.g., bare silica (B1680970), or bonded phases with amino, cyano, or amide functionalities) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. chromatographyonline.comchromatographytoday.com In HILIC, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. chromatographytoday.com This mode offers orthogonal selectivity compared to reversed-phase methods and is well-suited for retaining and separating polar amines. nih.govchromatographyonline.com

Ion-Exchange Chromatography (IEC): Given the basic nature of the amine groups, which are protonated at acidic to neutral pH, cation-exchange chromatography can be an effective separation strategy. The positively charged analyte interacts with the negatively charged stationary phase, and elution is typically achieved by increasing the ionic strength or pH of the mobile phase.

The following table summarizes typical starting conditions for HPLC method development for "this compound".

| HPLC Mode | Stationary Phase (Column) | Mobile Phase | Detection | Key Considerations |

| Reversed-Phase (Ion-Pairing) | C18, C8 | Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., heptanesulfonic acid) and buffer (e.g., phosphate, acetate). chromforum.org | UV (if derivatized), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). | pH control is critical to ensure the amine is in its ionized state. Ion-pair reagents may not be compatible with MS detection. chromforum.org |

| HILIC | Bare Silica, Amino, Amide | High percentage of Acetonitrile (>70%) with an aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate). chromatographyonline.com | CAD, ELSD, MS. | Higher organic content in the mobile phase can enhance MS sensitivity. chromatographyonline.com Column equilibration can be slow. |

| Ion-Exchange | Strong or Weak Cation Exchange | Aqueous buffer with a salt gradient (e.g., NaCl, KCl) or pH gradient for elution. | CAD, ELSD, MS, Conductivity. | Effective for separating compounds based on charge state. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com However, the direct analysis of primary and tertiary amines like "this compound" by GC can be challenging. nih.govgcms.cz The high polarity and basicity of the amine functional groups can lead to strong interactions with active sites (e.g., free silanol (B1196071) groups) on the surface of conventional capillary columns and the GC inlet. gcms.czrestek.com These interactions often result in poor chromatographic performance, characterized by broad, tailing peaks, which compromise resolution and quantitative accuracy. restek.com

To overcome these challenges, two primary strategies are employed:

Derivatization: The polarity of the amine groups can be reduced by converting them into less polar, more volatile derivatives. nih.gov This is a common approach to improve the chromatographic properties of amines. researchgate.net Silylation, which replaces the active hydrogen on the primary amine with a non-polar trimethylsilyl (B98337) (TMS) group, is a widely used method. phenomenex.com Acylation is another effective technique. researchgate.net Derivatization not only improves peak shape but can also enhance thermal stability. researchgate.net

Specialized Columns: In recent years, specialized capillary columns have been developed specifically for the analysis of volatile amines without the need for derivatization. gcms.czrestek.com These columns, such as the Rtx-Volatile Amine, feature a base-modified stationary phase and a highly inert surface deactivation that minimizes interactions with basic compounds. gcms.czrestek.com This allows for the elution of amines as sharp, symmetrical peaks, even in the presence of water. gcms.cz

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. For higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be utilized.

The table below outlines typical conditions for the GC analysis of "this compound".

| Parameter | Condition (with Derivatization) | Condition (without Derivatization) |

| Column | Standard non-polar or intermediate-polarity column (e.g., DB-5, DB-17) | Specialized base-deactivated column (e.g., Rtx-Volatile Amine). gcms.cz |

| Derivatizing Agent | Silylating agents (e.g., BSTFA, TMSI) or acylating agents (e.g., trifluoroacetic anhydride). phenomenex.comnih.gov | Not applicable. |

| Injector Temperature | 250 °C (typical, depends on derivative stability) | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 50-100 °C, ramp to 250-300 °C) | Temperature gradient (e.g., start at 60 °C, ramp to 240 °C) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | FID, MS | FID, NPD, MS |

While "this compound" itself is an achiral molecule, chiral chromatography is a critical technique for the analysis of its chiral derivatives or analogs, which are common in medicinal chemistry. acs.org Enantiomers of a chiral compound can have significantly different pharmacological and toxicological properties, making the assessment of enantiomeric purity essential.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For chiral amines, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica support (e.g., Chiralpak, Chiralcel series). yakhak.org They offer broad selectivity for a wide range of chiral compounds, including amines, often under normal-phase, polar organic, or reversed-phase conditions. yakhak.orgnih.gov

Crown Ether-based CSPs: These phases are particularly effective for the separation of chiral primary amines. wiley.comchromatographyonline.com The separation mechanism involves the formation of inclusion complexes between the protonated primary amine and the chiral crown ether cavity. These separations typically require an acidic mobile phase to ensure the amine is protonated. wiley.com

The choice of mobile phase is crucial for achieving separation and depends on the CSP and the analyte. It often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol (e.g., ethanol, isopropanol) for normal-phase chromatography, or acetonitrile/methanol for polar organic mode. nih.gov Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used to improve peak shape and resolution.

The table below provides an overview of common approaches for the chiral separation of amine compounds.

| Chiral Stationary Phase (CSP) Type | Example Columns | Typical Mobile Phase | Mechanism |

| Polysaccharide Derivatives | Chiralpak IA, IB, IC; Chiralcel OD, OJ. yakhak.org | Heptane/Ethanol/additives (Normal Phase); Acetonitrile/Methanol/additives (Polar Organic). nih.gov | Complex formation via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Crown Ethers | Crownpak CR-I (+). wiley.com | Aqueous acidic mobile phase (e.g., perchloric acid solution) or CO2/Methanol with acidic additive (SFC). wiley.com | Host-guest inclusion complexation with the protonated amine. |

| Cyclofructan Derivatives | Larihc CF6-P. nih.gov | Acetonitrile/Methanol with additives (Polar Organic). nih.gov | Interactions with the chiral cavities of the cyclofructan. |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. If "this compound" or a salt thereof can be crystallized, this method can provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to reconstruct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

For a molecule like "this compound," crystallographic analysis would definitively establish:

Conformation of the Butyl Chain: The torsion angles along the C-C and C-N bonds of the butylamine (B146782) chain.

Azetidine Ring Pucker: The exact geometry of the four-membered azetidine ring, which is typically non-planar. researchgate.net

Intermolecular Interactions: The hydrogen bonding network established by the primary amine N-H protons and the lone pairs on both nitrogen atoms, which dictates the crystal packing.

While a public crystal structure for "this compound" was not identified, the technique remains the gold standard for solid-state structural elucidation of small molecules and would be a critical step in its full characterization, should a suitable single crystal be obtained. bham.ac.uk

Advanced Applications and Roles in Synthetic Organic Chemistry

4-(Azetidin-1-yl)butan-1-amine as a Chiral Building Block

While direct applications of this compound as a chiral building block are not extensively documented, its potential in asymmetric synthesis is significant. The azetidine (B1206935) scaffold itself is a key feature in many natural products and synthetic compounds with important physiological functions. rsc.org The synthesis of optically active azetidine derivatives, such as azetidine-2,4-dicarboxylic acids, has been achieved using chiral auxiliaries like (S)-1-phenylethylamine. rsc.org This demonstrates the feasibility of creating chiral azetidine-containing molecules.

In principle, this compound can be resolved into its enantiomers or synthesized in an enantiomerically pure form. Once resolved, it can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction. nih.gov The chiral center, potentially at the 2- or 3-position of the azetidine ring if substituted, or through the formation of a chiral complex, can influence the facial selectivity of approaching reagents. For instance, attachment of this chiral amine to a prochiral ketone or aldehyde would form a chiral imine, which could then undergo diastereoselective nucleophilic addition. Subsequent cleavage of the auxiliary would yield a chiral product.

The development of chiral auxiliaries is crucial for the enantioselective synthesis of natural products and biologically active molecules. nih.gov Although the utility of many cyclic cis-1,2-aminoalcohols as chiral auxiliaries has been explored, the potential of substituted this compound derivatives remains an area for further investigation.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govwikipedia.orgasianpubs.org

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. semanticscholar.org In this reaction, this compound would serve as the amine component, leading to the formation of a complex product incorporating the azetidine moiety. While the use of chiral amines in the Ugi reaction can lead to diastereoselection, racemization can sometimes be an issue with aldehydes bearing an α-stereocenter. nih.gov

The Passerini three-component reaction, on the other hand, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org Although the primary amine of this compound is not a direct component in the classical Passerini reaction, its derivatives could potentially participate in related MCRs. The development of Passerini and Ugi reactions with four-membered heterocyclic ketones, such as 3-oxoazetidines, highlights the utility of the azetidine scaffold in MCRs to generate pharmaceutically relevant structures. nih.gov

The potential application of this compound in MCRs is summarized in the following table:

| Multicomponent Reaction | Role of this compound | Potential Product |

|---|---|---|

| Ugi Reaction | Amine Component | α-acylamino amide with an azetidinylbutyl side chain |

Role as a Ligand or Organocatalyst Precursor (Theoretical or Synthetic)

The presence of two nitrogen atoms makes this compound an attractive candidate as a precursor for the synthesis of novel ligands for metal-catalyzed reactions and organocatalysts. The development of chiral amines for asymmetric synthesis is a significant area of research. yale.edu

As a bidentate ligand, it could chelate to a metal center through both the primary amine and the azetidine nitrogen, forming a stable six-membered ring. Modification of the primary amine to a phosphine (B1218219) or other coordinating group could lead to a range of P,N-ligands. If the azetidine ring is chiral, these ligands could be employed in asymmetric catalysis.

In the field of organocatalysis, chiral amines are widely used to activate substrates. For instance, a chiral derivative of this compound could be used in enamine or iminium ion catalysis. The azetidine ring can provide a rigid and sterically defined environment around the catalytic site, potentially leading to high levels of stereocontrol. The synthesis of pyrrolidine-based organocatalysts from chiral starting materials demonstrates a viable pathway for the development of new catalysts.

The theoretical design of organocatalysts derived from this compound could involve:

Proline-type catalysis: Introduction of a carboxylic acid group on the azetidine ring.

Cinchona alkaloid-type catalysis: Functionalization of the butyl chain with a quinoline (B57606) or similar aromatic system.

Primary amine catalysis: Direct use of a chiral version of the molecule for reactions such as asymmetric Michael additions.

Application in Natural Product Synthesis

The azetidine motif is present in a number of natural products, often contributing to their biological activity. rsc.org While there are no specific reports of this compound being used in the total synthesis of a natural product, its structure suggests its potential as a valuable synthon.

Many alkaloids, a diverse class of naturally occurring compounds, contain nitrogen heterocyclic rings. wiley-vch.de The synthesis of these complex molecules often relies on the use of chiral building blocks. nih.govnih.gov this compound could serve as a precursor to fragments needed for the synthesis of certain alkaloids. For example, the butylamine (B146782) portion could be elaborated to form part of a larger ring system, while the azetidine could be retained as a key structural feature or used as a reactive intermediate that undergoes ring-opening or rearrangement.

The synthesis of alkaloids often involves key steps such as the Pictet-Spengler reaction or Mannich-type cyclizations to construct the core heterocyclic frameworks. nih.gov The primary amine of this compound is well-suited to participate in such reactions.

Development of Advanced Materials and Polymers (Chemical Structure/Synthesis Aspects Only)

The diamine nature of this compound makes it a potential monomer for the synthesis of polyamides and polyimides. The reaction of the primary amine with dicarboxylic acids or their derivatives would lead to the formation of amide linkages, creating a polymer backbone. The azetidine ring would be a pendant group along the polymer chain, influencing the material's properties such as solubility, thermal stability, and mechanical strength.

Ring-opening polymerization of azetidines is another avenue for the creation of novel polymers. researchgate.net Cationic ring-opening polymerization of azetidine can lead to hyperbranched poly(trimethylenimine). While the tertiary nature of the azetidine nitrogen in this compound prevents direct N-H activation for this type of polymerization, the azetidinium ion could potentially be opened by a nucleophile to initiate polymerization.

The incorporation of the strained azetidine ring into a polymer backbone could also lead to materials with interesting post-polymerization modification possibilities. The ring could be opened under specific conditions to introduce new functional groups along the polymer chain.

| Polymer Type | Role of this compound | Potential Polymer Structure |

| Polyamide | Diamine monomer | Linear polymer with azetidinylbutyl side chains |

| Polyimide | Diamine monomer | High-performance polymer with azetidinylbutyl units |

| Poly(amine) | Co-monomer in ring-opening | Branched or linear polyamines with azetidine moieties |

Design of Chemical Probes and Tools for Mechanistic Studies (Excluding Biological Activity/Human Data)

Chemical probes are essential tools for elucidating reaction mechanisms. The structure of this compound allows for its functionalization to create probes for studying various chemical transformations. For instance, a reporter group, such as a fluorophore or a spin label, could be attached to the primary amine. This modified molecule could then be used to track the progress of a reaction or to identify the location of the molecule within a complex mixture.

The strained azetidine ring can also be exploited in the design of mechanistic probes. For example, a derivative of this compound could be designed to undergo a specific ring-opening reaction under certain conditions. By monitoring the formation of the ring-opened product, one could gain insight into the reaction mechanism.

In the study of amine-catalyzed reactions, a derivative of this compound could be used to probe the role of the catalyst. By systematically modifying the structure of the azetidine ring or the butyl chain, one could investigate how these changes affect the catalyst's activity and selectivity, providing valuable information about the transition state of the reaction. The study of reactive intermediates, such as azomethine ylides and enamines in amine aromatization reactions, demonstrates the power of using tailored amine structures to understand complex reaction pathways. nih.gov

Mechanistic and Reaction Pathway Investigations Involving 4 Azetidin 1 Yl Butan 1 Amine

Reaction Kinetics and Thermodynamics of Derivatives

Detailed experimental data on the reaction kinetics and thermodynamics of derivatives of 4-(azetidin-1-yl)butan-1-amine are not extensively documented in publicly available scientific literature. However, the reactivity of azetidine-containing compounds is generally influenced by the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol. rsc.org This ring strain is a significant driving force in reactions that involve the opening of the azetidine (B1206935) ring.

The kinetics of reactions involving azetidinium intermediates, which can be formed from substituted azetidines, are often studied to understand their stability and reactivity. The rate of formation and subsequent reactions of these intermediates are dependent on factors such as the nature of the substituents on the azetidine ring and the surrounding solvent environment.

Thermodynamic considerations for reactions involving azetidines often revolve around the release of this ring strain. Ring-opening reactions are generally thermodynamically favorable. For instance, the thermodynamic stability of products in ring-formation reactions leading to azetidines has been compared to corresponding five-membered rings, with the latter often being more stable. acs.org

Stereoselectivity in Reactions Involving the Compound

Specific studies on the stereoselectivity of reactions directly involving this compound are not readily found in the surveyed literature. However, the field of azetidine chemistry places a strong emphasis on stereoselective synthesis and functionalization. researchgate.netbeilstein-journals.orgbeilstein-journals.org The stereochemical outcome of reactions involving chiral azetidines is a critical aspect of their application in medicinal chemistry and organic synthesis.

For example, the synthesis of substituted azetidines can be achieved with high levels of diastereoselectivity and enantioselectivity using various synthetic strategies. researchgate.net These methods often employ chiral catalysts or starting materials to control the three-dimensional arrangement of atoms in the product. The stereocenter can be established during the formation of the azetidine ring or in subsequent functionalization steps. In the synthesis of 2-arylazetidines, for instance, the substituents have been observed to be situated in a trans geometry around the azetidine ring. acs.org

The stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process of an allylic carbamate, leading to the formation of a fused oxazolidin-2-one. beilstein-journals.orgbeilstein-journals.org Such methodologies highlight the potential for achieving high stereocontrol in reactions involving complex molecular scaffolds containing heterocyclic systems.

Influence of Solvent and Catalyst on Reactivity

While specific data on the influence of solvents and catalysts on the reactivity of this compound is sparse, general principles of azetidine chemistry can provide insights. The choice of solvent can significantly impact the rate and outcome of reactions involving azetidines by influencing the solubility of reactants, stabilizing transition states, and mediating the activity of catalysts.

Catalysts play a crucial role in many reactions involving azetidines. For instance, lanthanide (III) triflates, such as La(OTf)3, have been effectively used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org In these reactions, the Lewis acidic catalyst activates the epoxide, facilitating nucleophilic attack by the amine. The choice of catalyst can also influence the regioselectivity of the ring-opening of substituted azetidines.

Palladium(II) catalysts have been employed in the intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org The reaction mechanism involves a Pd(IV) intermediate, and the choice of oxidant and additives is critical for the efficiency of the catalytic cycle. Similarly, titanium(IV)-mediated coupling reactions have been developed for the synthesis of spirocyclic NH-azetidines. rsc.org

The following table summarizes the optimization of reaction conditions for the La(OTf)3-catalyzed synthesis of an azetidine, demonstrating the impact of the catalyst and solvent.

| Entry | Ln(OTf)3 (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | La(OTf)3 (5) | CH2Cl2 | reflux | 24 | 21 |

| 2 | La(OTf)3 (5) | ClCH2CH2Cl | reflux | 24 | >99 (93) |

| 3 | La(OTf)3 (5) | Toluene | reflux | 24 | 88 |

| 4 | La(OTf)3 (5) | MeCN | reflux | 24 | 84 |

| 5 | La(OTf)3 (5) | THF | reflux | 24 | 52 |

| 6 | Yb(OTf)3 (5) | ClCH2CH2Cl | reflux | 24 | 93 |

| 7 | Sc(OTf)3 (5) | ClCH2CH2Cl | reflux | 24 | 91 |

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates in reactions involving this compound have not been specifically reported in the reviewed literature. However, the elucidation of reaction intermediates is a fundamental aspect of mechanistic chemistry. In the context of azetidine reactions, intermediates can include activated species, such as protonated or metal-coordinated azetidines, which are more susceptible to nucleophilic attack and ring-opening.

In the palladium-catalyzed synthesis of azetidines, an octahedral Pd(IV) species is proposed as a key intermediate. rsc.org The formation and subsequent reductive elimination from this intermediate are crucial steps in the catalytic cycle. Spectroscopic techniques such as NMR, combined with computational studies, are often employed to gain evidence for the existence and structure of such transient species.

Regioselectivity and Chemoselectivity Studies

Specific studies on the regioselectivity and chemoselectivity of reactions involving this compound are not well-documented. However, these are important considerations in the functionalization of any polyfunctional molecule.

Regioselectivity refers to the preference for reaction at one position over another. In the context of substituted azetidines, ring-opening reactions can proceed with high regioselectivity, depending on the nature of the substituents and the reaction conditions. For example, the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford azetidines. frontiersin.org Computational studies have suggested that the coordination of the lanthanide catalyst to the substrate and/or product influences this regioselectivity. frontiersin.org

Chemoselectivity is the preferential reaction of one functional group in the presence of others. A molecule like this compound possesses two distinct amine functionalities: a tertiary amine within the azetidine ring and a primary amine at the end of the butyl chain. The relative nucleophilicity and steric accessibility of these two nitrogen atoms would likely govern the chemoselectivity of reactions such as acylation or alkylation. Generally, the primary amine is more nucleophilic and less sterically hindered than the tertiary amine of the azetidine ring, suggesting it would be the more reactive site in many reactions.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain of the four-membered heterocycle. bham.ac.ukmedwinpublishers.com However, recent advancements are paving the way for more efficient and environmentally benign synthetic strategies. Future research will likely focus on refining these methods to improve yields, reduce waste, and utilize less hazardous reagents.

Key areas of development include:

Catalytic C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, provide a scalable and efficient method for creating densely functionalized azetidines. rsc.orgresearchgate.net This technique leverages light energy to drive [2+2] cycloadditions, often under mild conditions. rsc.org

Novel Cyclization Strategies: Research continues to explore diverse cyclization pathways, including those starting from β-amino alcohols, intramolecular nucleophilic substitution, and Michael additions. researchgate.net Lanthanide-catalyzed intramolecular aminolysis of epoxy amines also presents a high-yield pathway to azetidine (B1206935) rings. frontiersin.org

Bio-inspired and Green Solvents: A significant trend is the move towards more sustainable practices, such as using greener solvents like cyclopentyl methyl ether (CPME) in synthetic protocols. nih.gov

Table 1: Comparison of Modern Synthetic Routes for Azetidine Ring Formation

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed C-H Amination | Direct functionalization of C-H bonds. rsc.org | High atom economy, avoids pre-functionalization. rsc.org |

| Visible-Light Photocatalysis | Uses light energy to promote cycloadditions. rsc.orgresearchgate.net | Mild reaction conditions, high functional group tolerance. rsc.org |

| Strain-Release Homologation | Utilizes highly strained precursors like azabicyclo[1.1.0]butanes. rsc.org | Access to densely functionalized azetidines. rsc.org |

| Lanthanide-Catalyzed Aminolysis | Regioselective ring-opening of epoxides. frontiersin.org | High yields, tolerance of sensitive functional groups. frontiersin.org |

Exploration of Novel Derivatization Strategies

The presence of both a secondary amine within the azetidine ring (after initial formation) and a primary amine on the butyl chain makes 4-(Azetidin-1-yl)butan-1-amine a versatile scaffold for derivatization. Future research will exploit these reactive sites to build complex molecules and libraries for various applications.

Emerging derivatization approaches include:

Late-Stage Functionalization: Techniques that allow for the modification of the core structure at a late stage in the synthetic sequence are highly valuable. This includes chemoselective substitution on the azetidine nitrogen. nih.gov

Scaffold-Based Diversity-Oriented Synthesis (DOS): The azetidine core can be used as a rigid scaffold to generate fused, bridged, and spirocyclic ring systems. nih.gov This allows for the exploration of three-dimensional chemical space.

"Click" Chemistry: The introduction of functionalities amenable to click reactions, such as alkynes or azides, onto the this compound backbone would enable its efficient conjugation to other molecules, including polymers or biomolecules. nih.gov

Aza-Michael Additions: The primary amine can serve as a nucleophile in aza-Michael additions to α,β-unsaturated esters, providing a straightforward route to new heterocyclic amino acid derivatives. nih.gov

Advanced Computational Modeling for Compound Design and Reaction Prediction

In silico methods are becoming indispensable in modern chemical research for accelerating discovery and reducing experimental costs. For this compound and its derivatives, computational modeling offers significant predictive power.

Future applications in this area will focus on:

Predictive ADME/Tox: Computational tools can estimate Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to design derivatives with favorable pharmacokinetic profiles. peerscientist.comresearchgate.net

Molecular Docking: For applications in medicinal chemistry, docking simulations can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes. researchgate.netrsc.org The conformationally restricted nature of the azetidine ring can reduce the entropy of binding, potentially leading to higher affinity. enamine.net

Reaction Pathway Modeling: Quantum mechanical calculations can elucidate reaction mechanisms, predict the feasibility of novel synthetic routes, and help optimize reaction conditions for higher yields and selectivity. nih.gov

Virtual Library Design: Computational methods enable the design of large virtual libraries of derivatives, which can be screened in silico to identify candidates with the highest probability of desired activity before committing to their synthesis. nih.gov

Table 2: Applications of Computational Modeling in Azetidine Chemistry

| Modeling Technique | Application | Predicted Parameters |

|---|---|---|

| Molecular Docking | Target binding analysis. researchgate.netrsc.org | Binding affinity, interaction modes, inhibitory potential. researchgate.netrsc.org |

| ADME Prediction | Pharmacokinetic profiling. peerscientist.com | Solubility, protein binding, permeability, drug-likeness. nih.govpeerscientist.com |

| Quantum Mechanics (QM) | Reaction mechanism analysis. nih.gov | Transition state energies, reaction kinetics, stereoselectivity. |

| Molecular Dynamics (MD) | Conformational analysis. researchgate.net | Structural stability, dynamic behavior of ligand-receptor complexes. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. rsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds and offers significant advantages for the production and derivatization of this compound.

Key trends in this area are:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of highly reactive intermediates or exothermic reactions. rsc.orgamt.uk

High-Throughput Synthesis and Optimization: Automated flow systems, coupled with autosamplers and fraction collectors, enable the rapid synthesis and screening of compound libraries. nih.govresearchgate.net This accelerates the discovery of new derivatives with desired properties.

Multi-Step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. rsc.orguc.pt This significantly improves efficiency and reduces waste.

Scalability: Processes developed in lab-scale flow reactors can often be scaled up more readily and predictably than batch processes, facilitating a smoother transition from research to production. researchgate.net

The synthesis of N-heterocycles, functionalized amines, and various heterocyclic scaffolds has been successfully demonstrated using flow chemistry, highlighting its applicability to the production and modification of this compound. nih.govuc.ptresearchgate.net

Potential for Material Science Applications (Purely Chemical Perspective)

From a chemical standpoint, the structural features of this compound make it an intriguing building block for new materials. The strained azetidine ring can be opened under certain conditions, and the primary amine provides a reactive handle for polymerization or surface modification.

Future research directions from a chemical materials perspective include:

Polymer Synthesis: The compound can act as a monomer or a cross-linking agent. The primary amine can be used to form polyamides, polyimides, or polyurethanes. Furthermore, the azetidine nitrogen can be quaternized to form azetidinium ions, which can be incorporated into polymer backbones or side chains. rwth-aachen.deresearchgate.netresearchgate.net

Cationic Polymers: Polymers containing azetidinium groups are of interest due to their cationic nature and the reactivity of the strained ring towards nucleophiles. researchgate.netresearchgate.net This reactivity can be exploited to create cross-linked networks or functional materials. For example, azetidinium-functionalized polyurethane dispersions have been developed for use as finishing agents. acs.org

Ring-Opening Polymerization (ROP): While less common than for aziridines, the ring strain of the azetidine moiety could potentially be harnessed for ROP to produce unique polyamines with defined structures. rsc.org

Surface Modification: The primary amine group allows for the covalent attachment of the molecule to surfaces (e.g., silica (B1680970), metal oxides) to alter their chemical properties, such as hydrophilicity or reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Azetidin-1-yl)butan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize reductive amination or nucleophilic substitution between azetidine and 4-chlorobutan-1-amine. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) through Design of Experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and characterize the final product using , , and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Avoid exposure to moisture and oxygen during synthesis, as amines are prone to oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Analyze via HPLC with UV detection (λ = 254 nm) and compare retention times to standards.

- Structure : Use FT-IR to confirm amine (-NH) and azetidine ring vibrations. Validate with (e.g., δ 1.5–2.5 ppm for azetidine protons) and elemental analysis .

- Note : Ensure sample dryness to prevent water interference in spectral analysis.

Q. What are the critical storage conditions to maintain the stability of this compound?

- Guidelines :

- Store at -20°C under inert gas (argon or nitrogen) to prevent degradation.

- Protect from light using amber glass vials.

- Avoid repeated freeze-thaw cycles, which may induce crystallization or decomposition .

Q. Which functional groups in this compound are reactive, and how can they be leveraged for derivatization?

- Reactive Sites :